2-Methoxy-3-(trifluoromethyl)benzylamine

Description

BenchChem offers high-quality 2-Methoxy-3-(trifluoromethyl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(trifluoromethyl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONAOAWPUFJXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242130 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-87-8 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine

Introduction

2-Methoxy-3-(trifluoromethyl)benzylamine is a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group (-CF3) and a methoxy group (-OCH3) onto the benzylamine scaffold can significantly modulate a molecule's physicochemical properties. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, while the methoxy group can influence solubility and receptor interactions. This guide provides a comprehensive overview of the principal synthetic pathways to 2-Methoxy-3-(trifluoromethyl)benzylamine, offering detailed experimental protocols and expert insights into the rationale behind procedural choices.

Core Synthetic Strategies

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine can be effectively accomplished through several strategic routes. The selection of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and laboratory capabilities. The most prominent and scientifically sound approaches include:

-

Reductive Amination of 2-Methoxy-3-(trifluoromethyl)benzaldehyde: A versatile and widely used method for the formation of amines from carbonyl compounds.

-

Reduction of 2-Methoxy-3-(trifluoromethyl)benzonitrile: A direct route from the corresponding nitrile, suitable for various scales of synthesis.

-

The Gabriel Synthesis from 2-Methoxy-3-(trifluoromethyl)benzyl Halide: A classic and reliable method for the clean synthesis of primary amines, effectively avoiding over-alkylation byproducts.

This guide will delve into each of these pathways, providing detailed experimental procedures and the underlying chemical principles.

Pathway 1: Reductive Amination of 2-Methoxy-3-(trifluoromethyl)benzaldehyde

Reductive amination is a highly efficient one-pot reaction that transforms an aldehyde into an amine.[1] This process involves the initial formation of an imine intermediate from the reaction of the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.

Workflow Overview

Caption: Reductive amination workflow for the synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine.

Synthesis of the Precursor: 2-Methoxy-3-(trifluoromethyl)benzaldehyde

The successful execution of the reductive amination pathway is contingent on the availability of the corresponding aldehyde. 2-Methoxy-3-(trifluoromethyl)benzaldehyde can be prepared via several methods, with the hydrolysis of 2-methoxy-3-(trifluoromethyl)benzylidene dihalides being a common approach.[2]

Experimental Protocol: Hydrolysis of 2-Methoxy-3-(trifluoromethyl)benzylidene Dichloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2-methoxy-3-(trifluoromethyl)benzylidene dichloride (1.0 eq).

-

Hydrolysis: Add a mixture of a C1-C4 linear chain saturated monobasic fatty acid (e.g., acetic acid) and an alkali-metal salt of a C1-C4 saturated monobasic fatty acid (e.g., sodium acetate) along with water.[2]

-

Heating: Heat the reaction mixture to 150-190°C under a pressure of 0.3-0.78 MPa.[2]

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction solution. The filtrate is then subjected to distillation under reduced pressure to isolate 2-Methoxy-3-(trifluoromethyl)benzaldehyde.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-3-(trifluoromethyl)benzylidene dichloride | [2] |

| Reagents | Acetic acid, Sodium acetate, Water | [2] |

| Temperature | 150-190 °C | [2] |

| Pressure | 0.3-0.78 MPa | [2] |

| Yield | Moderate to high | [2] |

Reductive Amination Protocol

Experimental Protocol: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine

-

Reaction Setup: In a round-bottom flask, dissolve 2-Methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.[1]

-

Ammonia Source: Add a source of ammonia, such as aqueous ammonia or ammonium acetate, to the solution.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be gently warmed to accelerate this step.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[3] The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the aldehyde.

-

Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or GC to confirm the consumption of the imine intermediate.

-

Work-up: Once the reaction is complete, carefully quench any excess reducing agent with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Methoxy-3-(trifluoromethyl)benzylamine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | [1] |

| Reagents | Ammonia source, Sodium Borohydride | [1][3] |

| Solvent | Methanol or Ethanol | [1] |

| Temperature | 0 °C to room temperature | [3] |

| Yield | Good to excellent | [3] |

Pathway 2: Reduction of 2-Methoxy-3-(trifluoromethyl)benzonitrile

The reduction of a nitrile functional group offers a direct and efficient route to the corresponding primary amine. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents.[3]

Workflow Overview

Caption: Nitrile reduction workflow for the synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine.

Synthesis of the Precursor: 2-Methoxy-3-(trifluoromethyl)benzonitrile

The synthesis of the benzonitrile precursor is a critical first step. A common method involves the cyanation of an appropriately substituted aryl halide or the dehydration of the corresponding benzamide.

Experimental Protocol: From 2-Trifluoromethyl-3-methoxy-aniline (Illustrative)

-

Diazotization: Dissolve 2-Trifluoromethyl-3-methoxy-aniline (1.0 eq) in an aqueous acidic solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution.

-

Reaction: Warm the reaction mixture to facilitate the displacement of the diazonium group with the cyanide.

-

Work-up: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude 2-Methoxy-3-(trifluoromethyl)benzonitrile can be purified by distillation or chromatography.

Reduction Protocol

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[4][5]

Experimental Protocol:

-

Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 eq) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in the same solvent dropwise.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.[6] This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easy to filter.

-

Work-up: Filter the resulting precipitate and wash it with the reaction solvent. Separate the organic layer from the filtrate, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude 2-Methoxy-3-(trifluoromethyl)benzylamine can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-3-(trifluoromethyl)benzonitrile | [3] |

| Reagents | Lithium Aluminum Hydride (LiAlH₄) | [4][5] |

| Solvent | Anhydrous Diethyl Ether or THF | [3] |

| Temperature | 0 °C to reflux | [3] |

| Yield | High | [3] |

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative method that is often preferred for larger-scale syntheses due to its milder conditions and avoidance of reactive metal hydrides.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent like ethanol or methanol, often with the addition of aqueous ammonia to suppress the formation of secondary amines.

-

Catalyst: Add a hydrogenation catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at a suitable temperature until the uptake of hydrogen ceases.

-

Work-up: Filter the catalyst from the reaction mixture.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.

Pathway 3: Gabriel Synthesis from 2-Methoxy-3-(trifluoromethyl)benzyl Halide

The Gabriel synthesis is a classic and robust method for the preparation of primary amines from primary alkyl halides.[7] It utilizes phthalimide as an ammonia surrogate, which prevents the common problem of over-alkylation that can occur with direct amination of alkyl halides.[7]

Workflow Overview

Caption: Gabriel synthesis workflow for 2-Methoxy-3-(trifluoromethyl)benzylamine.

Synthesis of the Precursor: 2-Methoxy-3-(trifluoromethyl)benzyl Bromide

The synthesis of the benzyl bromide precursor is the initial step. A common method is the radical bromination of the corresponding toluene derivative.

Experimental Protocol: Radical Bromination of 2-Methoxy-3-(trifluoromethyl)toluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a sunlamp), dissolve 2-Methoxy-3-(trifluoromethyl)toluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) and a radical initiator such as benzoyl peroxide or AIBN.

-

Reaction: Heat the mixture to reflux and irradiate with the light source to initiate the radical chain reaction.

-

Monitoring: Monitor the reaction by TLC or GC.

-

Work-up: After completion, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, then with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the resulting 2-Methoxy-3-(trifluoromethyl)benzyl bromide by vacuum distillation.

Gabriel Synthesis Protocol

Step 1: N-Alkylation of Potassium Phthalimide

Experimental Protocol:

-

Reaction Setup: Dissolve potassium phthalimide (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]

-

Alkylation: Add 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq) to the solution and heat the mixture.[3]

-

Monitoring: Monitor the reaction until the starting benzyl bromide is consumed.

-

Work-up: Cool the reaction mixture and pour it into water to precipitate the N-(2-Methoxy-3-(trifluoromethyl)benzyl)phthalimide. Collect the solid by filtration.

Step 2: Hydrazinolysis of the Phthalimide

Experimental Protocol:

-

Reaction Setup: Suspend the N-(2-Methoxy-3-(trifluoromethyl)benzyl)phthalimide (1.0 eq) in ethanol or methanol.

-

Cleavage: Add hydrazine hydrate (1.2-1.5 eq) and reflux the mixture for several hours.[3] A precipitate of phthalhydrazide will form.

-

Work-up: Cool the mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt. Filter to remove the precipitate.

-

Isolation: Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free amine. Extract the 2-Methoxy-3-(trifluoromethyl)benzylamine with an organic solvent.

-

Purification: Dry the organic extract, concentrate, and purify the product by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-3-(trifluoromethyl)benzyl bromide | [3] |

| Reagents | Potassium phthalimide, Hydrazine hydrate | [3][7] |

| Solvent | DMF (alkylation), Ethanol (hydrazinolysis) | [3][7] |

| Temperature | Elevated (alkylation), Reflux (hydrazinolysis) | [3] |

| Yield | Good | [3] |

Conclusion

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine can be achieved through several reliable and efficient pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and equipment. Reductive amination offers a direct and high-yielding one-pot procedure, contingent on the availability of the corresponding aldehyde. The reduction of the benzonitrile is another robust method, with both chemical and catalytic options available. The Gabriel synthesis provides a classic and clean route to the primary amine, avoiding over-alkylation. Each of these methods, when performed with precision and adherence to established protocols, can provide high-quality 2-Methoxy-3-(trifluoromethyl)benzylamine for applications in research and development.

References

- Smolecule. (2023, August 15). 3-Methoxy-5-(trifluoromethyl)benzylamine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.

- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

- MedchemExpress.com. (n.d.). 3-(Trifluoromethyl)benzaldehyde | Intermediate.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzaldehyde 98%.

- Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- National Center for Biotechnology Information. (2021, August 22). An Efficient Synthesis of 2-CF3-3-Benzylindoles.

- Wikipedia. (n.d.). Lithium aluminium hydride.

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from The Royal Society of Chemistry website.

- ResearchGate. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde.

- YouTube. (2020, March 5). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents.

- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.

- University of Rochester Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from University of Rochester Department of Chemistry website.

- National Center for Biotechnology Information. (2025, November 20). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr).

- ResearchGate. (n.d.). Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzylamine 97%.

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide.

- ResearchGate. (n.d.). Gram‐scale synthesis of benzylamine from benzonitrile.

- ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a) Pt/CoFe‐LDH and (b) Pt/C.

- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.

- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.

- Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amines.

- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.

Sources

- 1. Buy 3-Methoxy-5-(trifluoromethyl)benzylamine | 916420-96-7 [smolecule.com]

- 2. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. Workup [chem.rochester.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Methoxy-(Trifluoromethyl)benzylamines: Synthesis, Properties, and Applications in Drug Discovery

Foreword: Initial exploration for a dedicated guide on 2-Methoxy-3-(trifluoromethyl)benzylamine revealed a scarcity of specific public-domain data, including its CAS number. This suggests the compound may be a novel or less-common research chemical. This guide, therefore, broadens its scope to the class of methoxy-(trifluoromethyl)benzylamines, with a particular focus on the well-documented isomer, 3-Methoxy-5-(trifluoromethyl)benzylamine, as a representative example. The principles, synthesis routes, and applications discussed herein are largely translatable across this class of valuable chemical intermediates.

Part 1: Foundational Chemistry and Physicochemical Properties

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics, which can significantly influence a compound's biological activity.[1][2] When combined with a methoxy (-OCH3) group on a benzylamine scaffold, the resulting molecule becomes a versatile building block for a wide array of pharmaceuticals and agrochemicals.[3][4]

The positioning of the methoxy and trifluoromethyl groups on the benzene ring significantly influences the molecule's reactivity and steric profile. The electron-donating nature of the methoxy group and the strong electron-withdrawing nature of the trifluoromethyl group create a unique electronic environment that can be exploited in various synthetic transformations.[5][6]

Table 1: Comparative Physicochemical Properties of Methoxy-(Trifluoromethyl)benzylamine Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-Methoxy-5-(trifluoromethyl)benzylamine | 916420-96-7 | C9H10F3NO | 205.18 | Building block in organic synthesis and medicinal chemistry.[3] |

| 2-Methoxy-4-(trifluoromethyl)benzylamine | 771581-99-8 | C9H10F3NO | 205.18 | Air sensitive, store under nitrogen.[7] |

| 2-Methoxy-6-(trifluoromethyl)benzylamine | 1017778-95-8 | C9H10F3NO | 205.18 | Corrosive liquid.[8] |

| 2-Methoxy-5-(trifluoromethyl)benzylamine | N/A | C9H10F3NO | 205.18 | [9] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of methoxy-(trifluoromethyl)benzylamines can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A prevalent and efficient method is the reductive amination of the corresponding benzaldehyde.

Workflow for the Synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde

This protocol describes a laboratory-scale synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine.

Materials:

-

3-Methoxy-5-(trifluoromethyl)benzaldehyde

-

Ammonia or an amine source

-

Sodium cyanoborohydride (NaBH3CN) or a suitable catalyst for hydrogenation (e.g., Palladium on carbon)

-

Methanol or Ethanol

-

Appropriate work-up and purification reagents

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add ammonia or an amine source to the solution. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the intermediate imine.

-

Reduction: In the presence of a reducing agent like sodium cyanoborohydride or under an atmosphere of hydrogen gas with a catalyst, the imine is reduced to the corresponding benzylamine.[3]

-

Work-up and Purification: Following the completion of the reaction, the mixture is subjected to a standard aqueous work-up to remove inorganic byproducts. The crude product is then purified, typically by column chromatography or distillation, to yield the final 3-Methoxy-5-(trifluoromethyl)benzylamine.

Causality in Experimental Choices:

-

Solvent Selection: Methanol and ethanol are common choices due to their ability to dissolve the reactants and their compatibility with the reducing agents used.

-

Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent suitable for this transformation. Catalytic hydrogenation offers a "greener" alternative, though it may require specialized equipment.

Part 3: Applications in Research and Drug Development

Methoxy-(trifluoromethyl)benzylamines are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The primary amine functionality serves as a handle for a variety of chemical transformations, including amide bond formation, urea and thiourea synthesis, and the construction of heterocyclic systems.[2]

Key Application Areas:

-

Pharmaceutical Intermediates: These compounds are integral in the development of new therapeutic agents. Research has explored their role in enzyme inhibition and receptor binding.[3] The trifluoromethyl group often enhances metabolic stability and binding affinity, crucial properties for effective drug candidates.[1][6]

-

Agrochemicals: The structural motifs present in these benzylamines are also found in modern agrochemicals, where they can contribute to the efficacy of pesticides and herbicides.[4]

-

Specialty Chemicals and Materials: Beyond life sciences, these compounds are used in the production of specialty chemicals and materials where their unique electronic and physical properties can be leveraged.[3][6]

Signaling Pathway Context: A Hypothetical Target

While specific drug targets for this class of compounds are proprietary or in early-stage research, we can conceptualize their application. For instance, a derivative could be designed to interact with a kinase signaling pathway, a common target in oncology.

Caption: Hypothetical inhibition of a kinase pathway.

Part 4: Safety, Handling, and Storage

Compounds within the benzylamine class, particularly those that are liquid at room temperature, require careful handling due to their potential for causing skin burns and eye damage.[10][11]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[10]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11] Some isomers are air-sensitive and should be stored under an inert atmosphere.[7]

-

Disposal: Dispose of chemical waste in accordance with local regulations.[10]

Table 2: Hazard Identification for Representative Benzylamines

| Hazard Statement | Description | Reference |

| H227 | Combustible liquid | [10] |

| H302 + H312 | Harmful if swallowed or in contact with skin | [10] |

| H314 | Causes severe skin burns and eye damage | [8][10] |

| H402 | Harmful to aquatic life | [10] |

Conclusion

The class of methoxy-(trifluoromethyl)benzylamines represents a synthetically versatile and medicinally relevant scaffold. The strategic incorporation of methoxy and trifluoromethyl groups provides a powerful tool for modulating the physicochemical and biological properties of target molecules. While the specific isomer 2-Methoxy-3-(trifluoromethyl)benzylamine remains less characterized in the public domain, the established synthetic routes and known applications of its isomers provide a strong foundation for its future exploration and utilization in the advancement of chemical and pharmaceutical research.

References

- Amfluoro. (n.d.). 1017778-70-9 | 2-Methoxy-3-(trifluoromethyl)benzamide.

- Smolecule. (2023, August 15). Buy 3-Methoxy-5-(trifluoromethyl)benzylamine | 916420-96-7.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Guidechem. (n.d.). 2-methoxy-4-(trifluoromethyl)benzylamine 771581-99-8 wiki.

- National Institutes of Health. (2021, August 22). An Efficient Synthesis of 2-CF3-3-Benzylindoles.

- Apollo Scientific. (n.d.). 2-Methoxy-6-(trifluoromethyl)benzylamine.

- ChemicalBook. (n.d.). 2-METHOXY-5-(TRIFLUOROMETHYL)BENZYLAMINE CAS#.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzylamine 98 2740-83-2.

- Chem-Impex. (n.d.). 2-Chloro-3-(trifluoromethyl)benzylamine.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzylamine 97 3300-51-4.

- National Institutes of Health. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzylamine 97 3300-51-4.

- Santa Cruz Biotechnology. (n.d.). 3-(Trifluoromethyl)benzylamine | CAS 2740-83-2 | SCBT.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Benchchem. (n.d.). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Trifluoromethyl)benzylamine | 3300-51-4.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 3-Methoxy-5-(trifluoromethyl)benzylamine | 916420-96-7 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 2-METHOXY-5-(TRIFLUOROMETHYL)BENZYLAMINE CAS#: [m.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)benzylamine

Introduction

2-Methoxy-3-(trifluoromethyl)benzylamine is a substituted benzylamine derivative of significant interest in medicinal chemistry and drug discovery. The unique combination of a methoxy group at the 2-position and a trifluoromethyl group at the 3-position of the benzene ring imparts specific electronic and steric properties to the molecule. These characteristics can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance lipophilicity and binding affinity to target proteins. The methoxy group, on the other hand, can modulate the molecule's polarity and metabolic pathways. This guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-3-(trifluoromethyl)benzylamine, offering a foundational understanding for researchers and drug development professionals.

Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide will also leverage data from structurally related isomers and derivatives to provide scientifically grounded estimations of its properties.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identity.

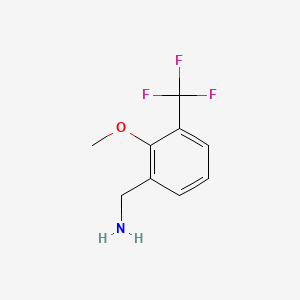

Chemical Structure:

Caption: 2D structure of 2-Methoxy-3-(trifluoromethyl)benzylamine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2-Methoxy-3-(trifluoromethyl)phenyl)methanamine | N/A |

| Molecular Formula | C₉H₁₀F₃NO | N/A |

| Molecular Weight | 205.18 g/mol | N/A |

| CAS Number | Not available | N/A |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. While experimental data for 2-Methoxy-3-(trifluoromethyl)benzylamine is scarce, we can infer likely properties based on its structural analogues.

Table 2: Estimated and Comparative Physicochemical Properties

| Property | Estimated Value for 2-Methoxy-3-(trifluoromethyl)benzylamine | Comparative Data for Isomers | Source |

| Melting Point | Likely a low-melting solid or liquid | 2-Chloro-3-(trifluoromethyl)benzylamine: 36 - 40 °C | [1] |

| Boiling Point | Estimated >200 °C at atmospheric pressure | 2-(Trifluoromethyl)benzylamine: 108-110 °C at 64 mmHg; 4-(Trifluoromethyl)benzylamine: 79-82 °C at 15 mmHg | [2][3] |

| Density | Estimated ~1.2-1.3 g/mL at 25 °C | 2-(Trifluoromethyl)benzylamine: 1.249 g/mL at 25 °C; 3-(Trifluoromethyl)benzylamine: 1.222 g/mL at 25 °C; 4-(Trifluoromethyl)benzylamine: 1.229 g/mL at 25 °C | [2][4] |

| pKa (of the conjugate acid) | Estimated 8.0 - 8.5 | 2-(Trifluoromethyl)benzylamine: 8.27 (Predicted) | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane) | General observation for similar aromatic amines | N/A |

Causality behind Property Estimations:

-

Melting and Boiling Points: The presence of the trifluoromethyl and methoxy groups increases the molecular weight and polarity compared to unsubstituted benzylamine, suggesting a higher boiling point. The potential for intermolecular hydrogen bonding via the amine group will also contribute to this. The melting point is difficult to predict but is likely to be low, as is common for many substituted benzylamines.

-

Density: The fluorine atoms in the trifluoromethyl group significantly increase the molecular density, leading to an estimated value greater than that of water.

-

pKa: The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the amine (lower the pKa of the conjugate acid) compared to benzylamine (pKa ≈ 9.3). The methoxy group, being in the ortho position, may have a slight electron-donating effect through resonance but also a steric influence, making the precise pKa value an interplay of these factors.

-

Solubility: The aromatic ring and the trifluoromethyl group confer lipophilic character, while the amine and methoxy groups provide some polarity and hydrogen bonding capability. This balance suggests limited solubility in water but good solubility in common organic solvents.

Analytical Characterization

A robust analytical workflow is essential for the unambiguous identification and purity assessment of 2-Methoxy-3-(trifluoromethyl)benzylamine.[5]

Caption: A typical analytical workflow for the characterization of 2-Methoxy-3-(trifluoromethyl)benzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (likely complex multiplets in the 7-8 ppm region), a singlet for the methoxy protons (around 3.9-4.1 ppm), and a singlet for the benzylic methylene protons (around 3.8-4.0 ppm). The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the nine carbon atoms. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to, due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected Molecular Ion: In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 205. In electrospray ionization (ESI) mode, the protonated molecule ([M+H]⁺) would be seen at m/z = 206.

-

Key Fragmentation: A prominent fragment would likely be the tropylium-like ion resulting from the loss of the amino group, or the benzyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

-

N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

-

C-O Stretching: The aryl ether C-O stretching will appear around 1250 cm⁻¹.

Experimental Protocols

The following are standard protocols for the determination of key physicochemical properties.

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: a. Prepare a stock solution of the compound in acetonitrile. b. Perform a series of injections to determine the retention time. c. Analyze the chromatogram for the presence of impurities. d. Calculate the purity based on the peak area percentage.

Protocol 2: Structure Confirmation by NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: a. Acquire a ¹H NMR spectrum. b. Acquire a ¹³C NMR spectrum. c. Acquire a ¹⁹F NMR spectrum.

-

Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Integrate the signals in the ¹H NMR spectrum. c. Assign the chemical shifts to the respective protons, carbons, and fluorines based on known chemical shift ranges and coupling patterns.

Safety and Handling

-

Hazards: Benzylamine derivatives are often corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a suitable respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methoxy-3-(trifluoromethyl)benzylamine is a molecule with significant potential in chemical and pharmaceutical research. This guide has provided a detailed overview of its anticipated physicochemical properties, drawing upon data from related compounds and established scientific principles. The provided analytical methods and safety precautions offer a solid framework for researchers working with this compound. As more experimental data becomes available, a more precise characterization of this molecule will be possible, further aiding its application in the development of novel chemical entities.

References

-

PubChem. 2-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 2-Chloro-3-(trifluoromethyl)benzylamine. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. [Link]

- O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Zuba, D., & Byrska, B. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug testing and analysis, 4(1), 33-40.

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". [Link]

-

Carl ROTH. Safety Data Sheet: Benzylamine. [Link]

-

Carl Roth. Safety data sheet: Benzylamine. [Link]

- Grunewald, G. L., Kolar, A. J., Palanki, M. S. S., Paradkar, V. M., Reitz, T. J., & Sall, D. J. (1990). ONE-STEP SYNTHESIS OF TRIFLUOROMETHYL- AND OF METHOXY-SUBSTITUTED BENZYNE PRECURSORS.

-

ResearchGate. a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. [Link]

-

An Efficient Synthesis of 2-CF3-3-Benzylindoles. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(TRIFLUOROMETHYL)BENZYLAMINE | 3048-01-9 [chemicalbook.com]

- 3. 3-(Trifluoromethyl)benzylamine(2740-83-2) 1H NMR spectrum [chemicalbook.com]

- 4. 4-(トリフルオロメチル)ベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. carlroth.com [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

"starting materials for 2-Methoxy-3-(trifluoromethyl)benzylamine synthesis"

An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine

Introduction

2-Methoxy-3-(trifluoromethyl)benzylamine is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. The molecule incorporates two key structural motifs: a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group. The trifluoromethyl group is a well-established bioisostere for other functional groups and is frequently introduced into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions. The strategic placement of these substituents on the benzylamine scaffold makes it a valuable building block for the synthesis of more complex, biologically active compounds.

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 2-Methoxy-3-(trifluoromethyl)benzylamine. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of viable synthetic pathways, the rationale behind experimental choices, and detailed protocols grounded in established chemical principles.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals two primary and highly effective disconnection points, leading to two convergent synthetic strategies. Both approaches rely on the formation of the benzylic amine in the final step, starting from precursors with the carbon-nitrogen bond at a higher oxidation state.

-

Reductive Amination: The most direct approach involves the disconnection of the C-N single bond, tracing back to a carbonyl precursor, specifically 2-Methoxy-3-(trifluoromethyl)benzaldehyde . This aldehyde can be condensed with an ammonia source to form an imine, which is then reduced in situ to the target benzylamine.[3]

-

Nitrile Reduction: An alternative disconnection points to 2-Methoxy-3-(trifluoromethyl)benzonitrile as the key precursor. The nitrile group can be readily reduced to a primary amine using various powerful reducing agents or catalytic hydrogenation.[4]

The selection between these two pathways often depends on the commercial availability and cost of the respective aldehyde or nitrile precursors, as well as considerations of scale, safety, and reagent compatibility.

Caption: High-level retrosynthetic analysis of 2-Methoxy-3-(trifluoromethyl)benzylamine.

Chapter 2: Pathway I: The Reductive Amination Approach

This pathway is arguably the most versatile and widely used method for synthesizing benzylamines due to its operational simplicity, often allowing for a one-pot procedure from the aldehyde.[5]

The Reductive Amination Transformation

Reductive amination involves two key mechanistic steps: the formation of an imine (or iminium ion) from the aldehyde and an amine, followed by its immediate reduction to the corresponding amine.[6]

-

Ammonia Source: For the synthesis of a primary benzylamine, a source of ammonia is required. This can be aqueous or methanolic ammonia, or ammonium salts like ammonium acetate.

-

Reducing Agent: The choice of reducing agent is critical. It must be capable of reducing the C=N double bond of the imine selectively in the presence of the more reactive aldehyde starting material. While sodium borohydride (NaBH₄) can be used, milder reagents are often preferred to prevent premature reduction of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this transformation due to their enhanced selectivity for the protonated iminium ion over the neutral carbonyl.[3] Catalytic hydrogenation over palladium or nickel is also a highly effective and scalable method.

Synthesis of the Key Aldehyde Intermediate

The primary challenge of this pathway lies in the efficient synthesis of the key precursor, 2-Methoxy-3-(trifluoromethyl)benzaldehyde . As this starting material is not always readily available commercially, a multi-step synthesis is often required. A robust method begins with a commercially available, appropriately substituted benzene derivative, such as 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene .

The synthesis proceeds via an ortho-metalation strategy, a powerful tool for functionalizing aromatic rings with high regioselectivity.

-

Lithium-Halogen Exchange: Treatment of 2-bromo-1-methoxy-3-(trifluoromethyl)benzene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically below -60 °C) induces a rapid lithium-halogen exchange to generate a highly reactive aryllithium intermediate.[7]

-

Formylation: The aryllithium species is then quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is the most common and effective reagent for this purpose. The aryllithium adds to the carbonyl of DMF, forming a tetrahedral intermediate.

-

Hydrolysis: A final aqueous workup hydrolyzes this intermediate to release the desired 2-Methoxy-3-(trifluoromethyl)benzaldehyde.

Caption: Workflow for the synthesis of the target amine via the reductive amination pathway.

Chapter 3: Pathway II: The Nitrile Reduction Approach

This pathway offers a powerful alternative, particularly when the corresponding nitrile is more accessible than the aldehyde. The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.

The Nitrile Reduction Transformation

Several methods are effective for the reduction of the nitrile group:

-

Hydride Reductants: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit aggressive, reagent for converting nitriles to primary amines. The reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether. Careful quenching is required due to the reagent's high reactivity with protic sources.[4]

-

Catalytic Hydrogenation: For larger-scale synthesis, catalytic hydrogenation is often the method of choice. This involves treating the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. Raney Nickel is a common catalyst for this transformation, often with ammonia added to the reaction mixture to suppress the formation of secondary amine byproducts.[4]

Synthesis of the Key Nitrile Intermediate

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile can be approached from several precursors. One common method involves nucleophilic aromatic substitution (SₙAr) on a suitably activated aromatic ring. For instance, starting from a molecule like 2-Chloro-3-(trifluoromethyl)benzonitrile , the chlorine atom can be displaced by a methoxide source.

-

Nucleophilic Aromatic Substitution (SₙAr): The starting material, 2-chloro-3-(trifluoromethyl)benzonitrile, possesses two electron-withdrawing groups (CN and CF₃) that activate the aromatic ring towards nucleophilic attack. Reacting this compound with sodium methoxide (NaOMe) in a polar aprotic solvent like DMF or DMSO at elevated temperatures facilitates the displacement of the chloride to yield the desired methoxy-substituted nitrile.[8]

Caption: Workflow for the synthesis of the target amine via the nitrile reduction pathway.

Chapter 4: Comparative Analysis

Both pathways provide viable routes to the target compound. The optimal choice depends on several factors, which are summarized below.

| Parameter | Pathway I: Reductive Amination | Pathway II: Nitrile Reduction |

| Key Precursor | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | 2-Methoxy-3-(trifluoromethyl)benzonitrile |

| Final Step Reagents | Mild reducing agents (NaBH(OAc)₃, NaBH₃CN), NH₃ | Strong reducing agents (LiAlH₄) or H₂/Catalyst |

| Key Advantages | Often a one-pot final step; high functional group tolerance with selective reducing agents. | Direct conversion; high yields are common. |

| Key Challenges | Synthesis of the aldehyde can be multi-step and require cryogenic conditions (n-BuLi). | Precursor synthesis may require SₙAr at high temperatures; LiAlH₄ requires careful handling. |

| Scalability | The final reductive amination step is highly scalable, especially using catalytic hydrogenation. | Catalytic hydrogenation of the nitrile is highly scalable and industrially relevant. |

Chapter 5: Detailed Experimental Protocols

The following section provides a detailed, field-proven protocol for the synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine via the Reductive Amination Pathway (Pathway I), which offers excellent control and reliability.

Protocol 5.1: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzaldehyde

Materials:

-

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of anhydrous DMF (1.5 eq) in anhydrous THF.

-

Add the DMF solution dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-methoxy-3-(trifluoromethyl)benzaldehyde as a pure compound.[7]

Protocol 5.2: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine

Materials:

-

2-Methoxy-3-(trifluoromethyl)benzaldehyde

-

Ammonia (7 N solution in methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in DCM in a round-bottom flask.

-

Add the 7 N solution of ammonia in methanol (5.0 eq) to the flask. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or distillation to yield 2-methoxy-3-(trifluoromethyl)benzylamine.[1][3]

Conclusion

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzylamine can be accomplished effectively through two primary strategies: the reductive amination of its corresponding aldehyde and the reduction of its corresponding nitrile. The reductive amination pathway, particularly when starting from a halogenated precursor like 2-bromo-1-methoxy-3-(trifluoromethyl)benzene, represents a robust and highly adaptable route. While it requires careful execution of organometallic and reductive steps, it provides excellent control over the introduction of the required functional groups. The nitrile reduction pathway is a strong alternative, especially if the nitrile intermediate is readily accessible. The choice of synthesis will ultimately be guided by starting material availability, project scale, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of this valuable chemical building block.

References

-

Zhang, X., Li, X., Allan, G. F., Sbriscia, T., Linton, O., Lundeen, S. G., & Sui, Z. (2007). Synthesis and evaluation of 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile derivatives. Journal of Medicinal Chemistry, 50(16), 3857-3869. 9

-

BenchChem. (2025). Application Notes and Protocols: Synthesis and Utility of Trifluoromethylated Imines and Amines from 2-(Trifluoromethyl)benzaldehyde. BenchChem Technical Resources.

-

BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. BenchChem Technical Resources.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 25189318, 2-(Methoxymethoxy)-3-(trifluoromethyl)benzaldehyde. [Source: PubChem]([Link]

-

Sigma-Aldrich. Product Page: 2-Bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene.

-

MedchemExpress. Product Page: 3-(Trifluoromethyl)benzaldehyde.

-

Google Patents. (2018). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Sosnovskikh, V. Y., et al. (2021). An Efficient Synthesis of 2-CF3-3-Benzylindoles. Molecules, 26(17), 5123.

-

Smolecule. (2023). Product Page: 3-Methoxy-5-(trifluoromethyl)benzylamine.

-

Sigma-Aldrich. Product Page: 2-(Trifluoromethyl)benzaldehyde.

-

Chemistry Help. (2023). Reductive Amination.

-

ChemicalBook. Synthesis of 3-Methoxy-4-(trifluoroMethyl)benzonitrile.

-

Piccolo, O., et al. (2020). Reductive aminations of benzaldehyde. ResearchGate.

-

Sasson, Y., et al. (2004). One-Step Preparation of Some 3-Substituted Anisoles. Industrial & Engineering Chemistry Research, 43(13), 3235-3238.

-

European Patent Office. (1985). EP 0145334 A2 - Benzaldehyde derivative and process for its preparation.

-

Google Patents. (2012). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

-

Sigma-Aldrich. Application Note – Reductive Amination.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. BenchChem Technical Resources.

-

Sigma-Aldrich. Product Page: 4-(Trifluoromethyl)benzylamine.

-

Chemsrc. Product Page: 2-CHLORO-3-(TRIFLUOROMETHYL)ANISOLE.

-

Hyma Synthesis Pvt. Ltd. Company Homepage.

-

European Patent Office. (2019). EP 3696165 A1 - PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.

-

Google Patents. (2013). CN102964225A - Preparation method of 2, 3-dichloroanisole.

-

He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148.

-

Google Patents. (2014). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70802, 2-Bromo-1,3,5-trimethoxybenzene.

-

Google Patents. (2015). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. BenchChem Technical Resources.

-

Aladdin Scientific. Product Page: 2-Methoxy-5-(trifluoromethyl)benzonitrile.

-

Google Patents. (2019). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. rsc.org [rsc.org]

A Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzylamine: A Structurally Significant Building Block for Medicinal Chemistry

Abstract

2-Methoxy-3-(trifluoromethyl)benzylamine is a synthetically accessible, yet under-characterized, organic compound with significant potential as a building block for drug discovery and materials science. Its unique substitution pattern—featuring an electron-donating methoxy group ortho to the benzylamine moiety and a potent electron-withdrawing trifluoromethyl group in the meta position—creates a distinct electronic and steric profile. This guide provides a comprehensive technical overview of this molecule, addressing the absence of extensive public data by presenting a robust framework based on established chemical principles and data from closely related structural analogues. We will cover its chemical identity, predicted physicochemical properties, a proposed, field-proven synthetic route with detailed protocols, and a discussion of its strategic applications in medicinal chemistry. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage this and similar fluorinated scaffolds in their work.

Introduction: The Strategic Value of Substituted Benzylamines

The benzylamine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds. Its structural simplicity, synthetic versatility, and ability to engage in key binding interactions such as hydrogen bonding and salt bridges make it a privileged fragment in drug design. The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The value of 2-Methoxy-3-(trifluoromethyl)benzylamine lies in its specific combination of substituents:

-

Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a widely employed strategy in modern drug design.[1] This group is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity (which can improve membrane permeability), and modulate the acidity of nearby functional groups.[2] Furthermore, its strong electron-withdrawing nature can significantly alter the electronics of the aromatic ring, influencing binding to biological targets.

-

Methoxy (OCH₃) Group: The ortho-methoxy group acts as a hydrogen bond acceptor and can impose conformational constraints on the molecule, locking it into a preferred bioactive conformation. Its presence can also influence the pKa of the benzylamine nitrogen and provide a potential site for metabolic demethylation, which can be a consideration in prodrug design.

The specific ortho-methoxy, meta-trifluoromethyl arrangement is particularly compelling. It sets up a unique electronic environment and presents distinct vectors for exploring the binding pockets of enzymes and receptors, making it a high-value building block for generating novel chemical entities.

Chemical Identity and Physicochemical Properties

Core Identifiers

-

IUPAC Name: (2-Methoxy-3-(trifluoromethyl)phenyl)methanamine

-

Molecular Formula: C₉H₁₀F₃NO

-

Molecular Weight: 205.18 g/mol

-

Canonical SMILES: COC1=C(C=CC=C1CN)C(F)(F)F

Physicochemical Data

The following table summarizes the key physicochemical properties. Predicted values for the target compound are provided alongside experimental data from commercially available, isomeric analogues to serve as a reliable benchmark for researchers.

| Property | 2-Methoxy-3-(trifluoromethyl)benzylamine (Predicted) | 3-(Trifluoromethyl)benzylamine (Experimental) | 4-(Trifluoromethyl)benzylamine (Experimental) |

| Physical State | Liquid (Predicted) | Liquid | Liquid |

| Boiling Point | Not Predicted | Not Available | 113 °C / 40 mmHg |

| Density | ~1.25 g/mL | 1.222 g/mL at 25 °C[3] | 1.229 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | ~1.47 | 1.463[3] | 1.464[4] |

| pKa (Predicted) | ~8.5 (Amine) | Not Available | Not Available |

| LogP (Predicted) | 2.15 | Not Available | Not Available |

Note: Predictions are based on standard computational models (e.g., ACD/Labs, ChemDraw). Experimental values should always be determined for confirmation.

Synthesis and Manufacturing Insights

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a specific published procedure for 2-Methoxy-3-(trifluoromethyl)benzylamine is elusive, a highly reliable synthetic strategy can be designed based on well-established chemical transformations. The most logical and field-proven approach is the reductive amination of the corresponding benzaldehyde.

Retrosynthetic Analysis

The primary disconnection strategy involves the carbon-nitrogen bond of the target benzylamine. This leads back to a carbonyl precursor, 2-methoxy-3-(trifluoromethyl)benzaldehyde, and an ammonia source. This is a classic and efficient transformation in synthetic organic chemistry.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a self-validating laboratory-scale synthesis. The causality for each procedural choice is explained to ensure reproducibility and success.

Objective: To synthesize 2-Methoxy-3-(trifluoromethyl)benzylamine from 2-methoxy-3-(trifluoromethyl)benzaldehyde.

Materials:

-

2-Methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Ammonium Acetate (NH₄OAc, 5-10 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (MeOH, anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexanes solvent system

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) and ammonium acetate (10 eq). Dissolve the solids in a 3:1 mixture of anhydrous DCM and anhydrous MeOH.

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote the formation of the intermediate imine. The DCM/MeOH solvent system ensures solubility for all reactants.

-

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed and a new, more polar spot (the imine) has appeared.

-

Self-Validation: TLC monitoring confirms the successful formation of the key intermediate before proceeding, preventing wasted reagents and time.

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the imine to the amine without affecting other functional groups. The portion-wise addition at 0 °C helps to control any potential exotherm.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor for the disappearance of the imine spot and the appearance of the final product spot by TLC.

-

Aqueous Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Causality: The bicarbonate quench neutralizes the acetic acid byproduct from the reducing agent and any excess catalyst. Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Causality: The brine wash removes residual water, and MgSO₄ is the drying agent. Column chromatography is essential to separate the polar amine product from nonpolar impurities and residual reagents.

-

-

Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[5][6]

-

Self-Validation: Full spectroscopic characterization provides unequivocal proof of the product's identity and purity. Expected ¹H NMR signals would include aromatic protons, a singlet for the OCH₃ group (~3.9 ppm), and a singlet for the CH₂NH₂ group (~3.8 ppm).

-

Synthesis and Purification Workflow

Caption: Standard workflow for synthesis and purification.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-Methoxy-3-(trifluoromethyl)benzylamine is as a versatile building block for creating libraries of novel compounds for biological screening. Its utility stems from its ability to be readily incorporated into larger molecules via its primary amine handle.

-

Scaffold Decoration: The amine can be acylated, sulfonated, reductively aminated with other carbonyls, or used in cyclization reactions to generate a diverse range of heterocyclic structures.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it is an ideal candidate for fragment screening campaigns. The unique orientation of its functional groups can identify novel binding interactions in protein active sites, which can then be grown into more potent lead compounds.

-

Structure-Activity Relationship (SAR) Studies: In an existing lead series, replacing a simpler benzylamine with this analogue can provide crucial SAR data. For instance, it can probe a protein's tolerance for substitution at the ortho- and meta-positions of the phenyl ring, guiding the next round of molecular design. Known applications of similar benzylamines include the preparation of purine derivatives for kinase inhibition and thiazolidinediones as antihyperglycemic agents.[4][7]

Safety and Handling

No specific safety data sheet (SDS) exists for 2-Methoxy-3-(trifluoromethyl)benzylamine. Therefore, handling precautions must be based on the known hazards of the benzylamine chemical class and related fluorinated analogues.[8]

General Hazards: Benzylamines are typically corrosive, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[3][9]

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion | H314: Causes severe skin burns and eye damage |

| Acute Toxicity | H302 + H312: Harmful if swallowed or in contact with skin |

| Aquatic Hazard | H402: Harmful to aquatic life |

(Hazard profile extrapolated from analogues like benzylamine and 3-(trifluoromethyl)benzylamine)[3]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[8]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Do not allow entry into drains.[9]

Conclusion

2-Methoxy-3-(trifluoromethyl)benzylamine represents a valuable, albeit under-utilized, tool for the modern medicinal chemist. Its unique combination of ortho-methoxy and meta-trifluoromethyl substituents offers a sophisticated means to probe chemical space and optimize drug candidates. While direct experimental data is sparse, this guide has provided a comprehensive framework for its synthesis, characterization, and safe handling based on authoritative chemical principles and data from close analogues. By following the proposed protocols and strategic insights, researchers can confidently incorporate this promising building block into their discovery programs, paving the way for the development of next-generation therapeutics and advanced materials.

References

-

PubChem. 3,5-Bis(trifluoromethyl)benzylamine. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for an article referencing NMR spectra of related compounds. Available at: [Link]

-

Hryshchyshyn, A., et al. (2021). An Efficient Synthesis of 2-CF3-3-Benzylindoles. Molecules, 26(17), 5123. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Available at: [Link]

- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information with NMR spectra. Available at: [Link]

Sources

- 1. An Efficient Synthesis of 2-CF3-3-Benzylindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(三氟甲基)苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(トリフルオロメチル)ベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. 3-(Trifluoromethyl)benzylamine(2740-83-2) 1H NMR spectrum [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

"solubility of 2-Methoxy-3-(trifluoromethyl)benzylamine in organic solvents"

An In-Depth Technical Guide to the Solubility of 2-Methoxy-3-(trifluoromethyl)benzylamine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and ultimate therapeutic efficacy.[1][2][3][4][5] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Methoxy-3-(trifluoromethyl)benzylamine, a compound featuring a unique combination of functional groups that present distinct solubility challenges and opportunities. We will deconstruct the molecule's physicochemical properties, apply theoretical models such as Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed, field-proven protocol for empirical solubility determination using the isothermal shake-flask method. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in drug development.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, an API must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] Poor aqueous solubility is a primary hurdle in early-stage drug development, often leading to high-dose requirements and erratic absorption.[1] Consequently, a thorough understanding of an API's solubility profile in a range of solvents is not merely a characterization step but a foundational pillar of rational drug design and formulation. Organic solvents are crucial for synthesis, purification, and the development of various dosage forms, from liquid formulations to amorphous solid dispersions.

This guide focuses on 2-Methoxy-3-(trifluoromethyl)benzylamine, a molecule whose solubility is governed by the interplay of its three key functional domains: the polar, hydrogen-bonding benzylamine core; the electron-donating, moderately polar methoxy group; and the highly electronegative, lipophilic trifluoromethyl group.

Physicochemical Profile of the Solute

Understanding the inherent properties of 2-Methoxy-3-(trifluoromethyl)benzylamine is the first step in predicting its behavior in different solvent environments. The molecule's structure dictates its potential for intermolecular interactions, which are the primary drivers of solubility.

-

Benzylamine Core: The primary amine (-NH₂) is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with protic and polar aprotic solvents like alcohols and DMSO. The basicity of the amine (unsubstituted benzylamine pKa ≈ 9.3) suggests that pH will be a critical factor in aqueous systems, though less so in most organic solvents.[6][7]

-

Trifluoromethyl (-CF₃) Group: This group is a strong electron-withdrawing moiety and significantly increases the lipophilicity of the molecule.[7][8][9] It does not participate in hydrogen bonding but contributes to van der Waals and dipole-dipole interactions. Its presence often enhances solubility in nonpolar or moderately polar solvents and can protect adjacent groups from metabolic oxidation.[9][10]

-

Methoxy (-OCH₃) Group: The ether oxygen acts as a hydrogen bond acceptor.[11] While the methoxy group is considered non-lipophilic, its overall impact can be complex, influencing crystal packing and modifying interactions with specific solvents.[12][13]

A summary of the predicted and known physicochemical properties is presented below.

| Property | Value / Prediction | Source / Comment |

| Molecular Formula | C₉H₁₀F₃NO | - |

| Molecular Weight | 205.18 g/mol | Calculated |

| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and -OCH₃) | Structural Analysis |

| Predicted logP | ~2.0 - 2.5 | Estimated based on analogs. The -CF₃ group significantly increases lipophilicity compared to benzylamine (logP ≈ 1.1).[7] |

| Predicted pKa | ~8.5 - 9.0 | The electron-withdrawing -CF₃ group is expected to reduce the basicity (lower the pKa) compared to unsubstituted benzylamine (pKa ≈ 9.3).[7] |